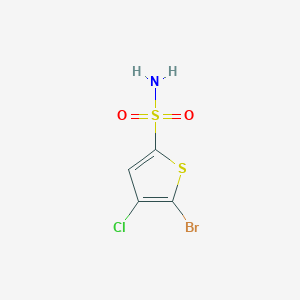

5-Bromo-4-chlorothiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-4-chlorothiophene-2-sulfonamide is an aromatic sulfonamide . It is used for pharmaceutical testing .

Chemical Reactions Analysis

5-Chlorothiophene-2-sulfonamide, a related compound, undergoes Rh-catalyzed aerobic N-alkylation with benzyl alcohol to yield the corresponding N-alkylated sulfonamide .Applications De Recherche Scientifique

CCR4 Receptor Antagonist

5-Bromo-4-chlorothiophene-2-sulfonamide has been identified as a potent hit in a high-throughput screen (HTS) for CCR4 receptor antagonists, leading to the discovery of candidate drugs for this receptor class (Kindon et al., 2017).

Catalyst in Organic Synthesis

This compound has been used as a catalyst in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s, demonstrating the utility of N-bromo sulfonamide reagents in organic synthesis (Khazaei et al., 2014).

Urease Inhibition and Antibacterial Agent

A study reported the synthesis of thiophene sulfonamide derivatives, including 5-bromothiophene-2-sulfonamide, which showed significant urease inhibition and antibacterial activities (Noreen et al., 2017).

Solubilization in Micellar Media

Research on the solubilization of 5-bromothiophene-2-sulfonamide by micellar solutions of anionic surfactants revealed insights into the interaction of these compounds in various media, which is relevant for pharmaceutical formulation and industrial processes (Saeed et al., 2017).

Structural and Chemical Analysis

Studies have been conducted on the structure and composition of thiophenesulfonamides, including derivatives of 5-bromothiophene-2-sulfonamide, using methods like GC-MS and NMR spectroscopy. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Rozentsveig et al., 2007).

Synthesis of Transition Metal Complexes

The compound has been involved in the synthesis of sulfonamide-derived ligands and their transition metal complexes, which were evaluated for their antibacterial, antifungal, and cytotoxic activities, showcasing its relevance in medicinal chemistry and materials science (Chohan & Shad, 2011).

Safety and Hazards

Propriétés

IUPAC Name |

5-bromo-4-chlorothiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClNO2S2/c5-4-2(6)1-3(10-4)11(7,8)9/h1H,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKDIXNPZQMOAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Br)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol;hydrochloride](/img/structure/B2959145.png)

![1-[(3-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2959148.png)

![4-ethyl-2,3-dioxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)piperazine-1-carboxamide](/img/structure/B2959151.png)

![N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine](/img/structure/B2959152.png)

![4-[[(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2959155.png)

![6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2959156.png)

![Isopropyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2959159.png)